molecular formula C11H17NOSi B11895784 3-Methyl-N-(trimethylsilyl)benzamide CAS No. 61511-52-2

3-Methyl-N-(trimethylsilyl)benzamide

Cat. No.: B11895784
CAS No.: 61511-52-2
M. Wt: 207.34 g/mol
InChI Key: RUDRAABFMFWTFA-UHFFFAOYSA-N
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Description

3-Methyl-N-(trimethylsilyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the trimethylsilyl group in this compound imparts unique chemical properties, making it a valuable reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-(trimethylsilyl)benzamide typically involves the reaction of 3-methylbenzoic acid with trimethylsilylamine. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-N-(trimethylsilyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-N-(trimethylsilyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-N-(trimethylsilyl)benzamide involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity. The amide bond formation is facilitated by nucleophilic attack on the carbonyl carbon, followed by elimination of a leaving group .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-N-(trimethylsilyl)benzamide stands out due to the presence of both the methyl and trimethylsilyl groups. This combination imparts unique chemical properties, such as increased lipophilicity and reactivity, making it a versatile reagent in organic synthesis and a valuable tool in scientific research[9][9].

Properties

CAS No.

61511-52-2

Molecular Formula

C11H17NOSi

Molecular Weight

207.34 g/mol

IUPAC Name

3-methyl-N-trimethylsilylbenzamide

InChI

InChI=1S/C11H17NOSi/c1-9-6-5-7-10(8-9)11(13)12-14(2,3)4/h5-8H,1-4H3,(H,12,13)

InChI Key

RUDRAABFMFWTFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N[Si](C)(C)C

Origin of Product

United States

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